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Abstract
This technical guide provides an in-depth exploration of desmethyl gabazine, a close

structural analog of the potent and widely utilized GABA-A receptor antagonist, gabazine (SR-

95531). While gabazine has been a cornerstone tool in neuroscience research for decades,

desmethyl gabazine remains a less-characterized molecule with significant potential. This

document serves as a comprehensive resource for researchers, scientists, and drug

development professionals, detailing the chemical structure, properties, and a plausible

synthetic pathway for desmethyl gabazine. A significant portion of this guide is dedicated to a

comparative analysis with its parent compound, gabazine, to infer its pharmacological activity

and guide future experimental design. The overarching goal is to equip the scientific community

with the foundational knowledge required to explore the unique therapeutic and research

applications of desmethyl gabazine.

Introduction: The Significance of GABA-A Receptor
Antagonists and the Emergence of Desmethyl
Gabazine
The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory

neurotransmission in the central nervous system. Its dysregulation is implicated in a multitude
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of neurological and psychiatric disorders, making it a critical target for therapeutic intervention.

Competitive antagonists of the GABA-A receptor, such as gabazine, have been instrumental in

elucidating the physiological roles of GABAergic signaling and in the preclinical evaluation of

novel therapeutics.

Gabazine (also known as SR-95531) is a selective and competitive antagonist that acts at the

GABA binding site of the GABA-A receptor.[1][2][3] Its utility in research is well-established,

where it is frequently used to block GABA-A receptor-mediated inhibitory postsynaptic currents.

[2] Desmethyl gabazine, as its name suggests, is the demethylated analog of gabazine,

featuring a hydroxyl group in place of the methoxy group on the phenyl ring. This seemingly

minor structural modification has the potential to significantly alter the compound's

physicochemical properties and its interaction with the GABA-A receptor, thereby offering a

unique pharmacological profile that warrants thorough investigation.

This guide will provide a detailed examination of desmethyl gabazine, beginning with its

fundamental chemical properties and a proposed synthetic route. Subsequently, it will delve

into a comparative analysis with gabazine to hypothesize its mechanism of action and

pharmacological characteristics. This document aims to be a catalyst for further research into

this promising, yet understudied, molecule.

Chemical Structure and Properties: A Comparative
Overview
The key distinction between gabazine and desmethyl gabazine lies in the substituent on the

phenyl ring. This difference influences several key chemical properties.

Chemical Structure
Below are the chemical structures of desmethyl gabazine and its parent compound, gabazine.

Chemical Structure of Desmethyl Gabazine
Figure 1. Chemical Structure of Desmethyl Gabazine

Chemical Structure of Gabazine
Figure 2. Chemical Structure of Gabazine

Physicochemical Properties
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The presence of a hydroxyl group in desmethyl gabazine, as opposed to a methoxy group in

gabazine, is expected to increase its polarity and capacity for hydrogen bonding. These

differences are summarized in the table below.

Property
Desmethyl
Gabazine

Gabazine (SR-
95531)

Reference(s)

IUPAC Name

4-(3-(4-

Hydroxyphenyl)-6-

iminopyridazin-1(6H)-

yl)butanoic acid

4-[6-Imino-3-(4-

methoxyphenyl)pyrida

zin-1-yl]butanoic

acid;hydrobromide

[This guide],[4]

CAS Number 835870-49-0 104104-50-9 [This guide],[4]

Molecular Formula C₁₄H₁₅N₃O₃ C₁₅H₁₈BrN₃O₃ [This guide],[4]

Molecular Weight 273.29 g/mol 368.23 g/mol [This guide],[4]

SMILES String

O=C(O)CCCN1C(C=

CC(C2=CC=C(O)C=C

2)=N1)=N

COC1=CC=C(C=C1)

C2=NN(C(=N)C=C2)C

CCC(=O)O.Br

[This guide],[4]

Synthesis of Desmethyl Gabazine: A Proposed
Pathway
While a specific, detailed synthesis protocol for desmethyl gabazine is not readily available in

the published literature, a plausible synthetic route can be devised based on established

methods for the synthesis of gabazine and its analogs.[5] A likely three-step synthesis is

outlined below.

Proposed Synthetic Workflow
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Step 1: Suzuki-Miyaura Cross-Coupling

Step 2: N(2)-Alkylation

Step 3: Acid Hydrolysis

3-Amino-6-chloropyridazine + 
 4-Hydroxyphenylboronic acid

3-Amino-6-(4-hydroxyphenyl)pyridazine

Pd catalyst, base

Ethyl 4-(3-(4-hydroxyphenyl)-6-aminopyridazin-1(6H)-ylidene)butanoate

Base (e.g., K₂CO₃)

Ethyl 4-bromobutanoate

Desmethyl Gabazine

Acid (e.g., HCl)

Click to download full resolution via product page

Diagram 1. Proposed Synthesis of Desmethyl Gabazine.

Detailed Experimental Protocol (Hypothetical)
The following protocol is a predictive methodology based on similar reported syntheses.[5]

Optimization of reaction conditions would be necessary for achieving high yields and purity.

Step 1: Suzuki-Miyaura Cross-Coupling

To a solution of 3-amino-6-chloropyridazine (1 eq) and 4-hydroxyphenylboronic acid (1.2 eq)

in a suitable solvent system (e.g., toluene/ethanol/water), add a palladium catalyst (e.g.,
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Pd(PPh₃)₄, 0.05 eq) and a base (e.g., Na₂CO₃, 2 eq).

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-

24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture, and perform an aqueous workup.

Purify the crude product by column chromatography to obtain 3-amino-6-(4-

hydroxyphenyl)pyridazine.

Step 2: N(2)-Alkylation

To a solution of 3-amino-6-(4-hydroxyphenyl)pyridazine (1 eq) in a polar aprotic solvent (e.g.,

DMF or acetonitrile), add a base (e.g., K₂CO₃, 2-3 eq) and ethyl 4-bromobutanoate (1.5 eq).

Heat the reaction mixture at 60-80 °C for 6-12 hours.

Monitor the reaction by TLC.

After completion, filter the reaction mixture and remove the solvent under reduced pressure.

Purify the residue by column chromatography to yield ethyl 4-(3-(4-hydroxyphenyl)-6-

aminopyridazin-1(6H)-ylidene)butanoate.

Step 3: Acid Hydrolysis

Dissolve the ester from Step 2 in a mixture of a suitable alcohol (e.g., ethanol) and aqueous

acid (e.g., 6N HCl).

Heat the reaction mixture at reflux for 4-8 hours.

Monitor the disappearance of the starting material by TLC.

Cool the reaction mixture and neutralize with a base (e.g., NaHCO₃).

The product may precipitate upon neutralization. If not, extract the product with a suitable

organic solvent.
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Purify the final product, desmethyl gabazine, by recrystallization or column

chromatography.

Mechanism of Action and Pharmacological
Properties: A Comparative Perspective
Due to the limited availability of direct experimental data for desmethyl gabazine, its

pharmacological profile is largely inferred from the extensive research on its parent compound,

gabazine.

Gabazine: A Well-Characterized GABA-A Receptor
Antagonist
Gabazine is a potent and selective competitive antagonist of GABA-A receptors.[3] It binds to

the GABA recognition site on the receptor, preventing the binding of GABA and thereby

inhibiting the opening of the chloride ion channel.[1] This action blocks the hyperpolarizing

effect of GABA, leading to a reduction in inhibitory neurotransmission.

Key Pharmacological Data for Gabazine:

Parameter Value Receptor/System Reference(s)

IC₅₀ ~0.2 µM GABA-A Receptor [3]

Mechanism
Competitive

Antagonist
GABA-A Receptor [1][3]

Desmethyl Gabazine: Predicted Pharmacological Profile
The structural difference between desmethyl gabazine and gabazine—a hydroxyl group

versus a methoxy group—is predicted to influence its interaction with the GABA-A receptor.
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Gabazine Desmethyl Gabazine

Predicted Impact

Methoxy Group (-OCH₃)

- Less Polar
- Hydrogen Bond Acceptor

Potential for:
- Altered binding affinity

- Modified subtype selectivity
- Different pharmacokinetic profile

Hydroxyl Group (-OH)

- More Polar
- Hydrogen Bond Donor & Acceptor

Click to download full resolution via product page

Diagram 2. Structure-Activity Relationship Comparison.

Predicted Effects of the Hydroxyl Group:

Increased Polarity: The hydroxyl group will increase the overall polarity of the desmethyl
gabazine molecule. This could affect its ability to cross the blood-brain barrier and may alter

its pharmacokinetic profile.

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and

acceptor, whereas the methoxy group in gabazine can only act as a hydrogen bond

acceptor. This additional hydrogen bonding capability could lead to a different binding

orientation or a stronger interaction with specific amino acid residues in the GABA binding

pocket of the GABA-A receptor. This, in turn, could alter its binding affinity (Ki) and inhibitory

potency (IC₅₀) compared to gabazine.

Subtype Selectivity: The diverse subunit composition of GABA-A receptors creates a variety

of binding pockets. The unique hydrogen bonding potential of desmethyl gabazine might
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afford it a different selectivity profile for various GABA-A receptor subtypes compared to

gabazine.

Hypothesis: The presence of the hydroxyl group in desmethyl gabazine may lead to a higher

binding affinity for certain GABA-A receptor subtypes due to the potential for additional

hydrogen bond interactions within the binding site. However, without empirical data, this

remains a well-founded hypothesis requiring experimental validation.

Future Directions and Experimental Considerations
The lack of extensive data on desmethyl gabazine presents a significant opportunity for novel

research. The following experimental approaches are recommended to fully characterize this

compound.

In Vitro Characterization
Radioligand Binding Assays: Determine the binding affinity (Ki) of desmethyl gabazine for

various GABA-A receptor subtypes using radioligand displacement assays with ligands such

as [³H]muscimol or [³H]gabazine.

Electrophysiology: Utilize patch-clamp electrophysiology on cultured neurons or cells

expressing specific GABA-A receptor subtypes to determine the IC₅₀ of desmethyl
gabazine for inhibiting GABA-evoked currents. This will provide a functional measure of its

antagonist potency.

Comparative Studies: Directly compare the binding affinity and functional antagonism of

desmethyl gabazine and gabazine across a panel of GABA-A receptor subtypes to

elucidate any differences in selectivity.

In Vivo Evaluation
Pharmacokinetic Studies: Investigate the absorption, distribution, metabolism, and excretion

(ADME) profile of desmethyl gabazine in animal models to understand its bioavailability and

brain penetration.

Behavioral Pharmacology: Assess the in vivo effects of desmethyl gabazine in established

animal models of epilepsy, anxiety, and other neurological disorders to determine its
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therapeutic potential. Comparative studies with gabazine would be crucial to identify any

unique behavioral effects.

Conclusion
Desmethyl gabazine represents an intriguing and under-explored analog of the well-

established GABA-A receptor antagonist, gabazine. Its unique chemical structure, featuring a

hydroxyl group, suggests the potential for a distinct pharmacological profile, including altered

binding affinity, subtype selectivity, and pharmacokinetic properties. This technical guide has

provided a comprehensive overview of its known chemical properties, a plausible synthetic

route, and a predictive analysis of its mechanism of action based on a comparative approach

with gabazine. It is our hope that this document will serve as a valuable resource and a catalyst

for future research to unlock the full potential of desmethyl gabazine as a novel tool for

neuroscience research and as a lead compound for the development of new therapeutics

targeting the GABAergic system. The scientific community is strongly encouraged to undertake

the experimental work necessary to validate the hypotheses presented herein and to fully

characterize this promising molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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